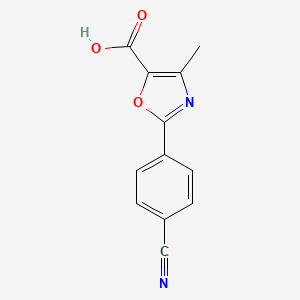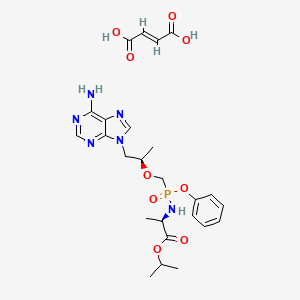
1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one can be synthesized through a nitrosoarene-alkyne cycloaddition reaction. This reaction is typically carried out in toluene at 80°C. The product is a highly functionalized compound that can be further derivatized through various functional group interconversion procedures .
Industrial Production Methods: While specific industrial production methods for 1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1H-Benzo[d][1,2,3]triazol-1-yl)prop-2-yn-1-one: This compound is structurally similar and can be used in similar derivatization procedures.
Imidazole-containing compounds: These compounds share some structural features and have similar applications in medicinal chemistry and material science.
Uniqueness: 1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one is unique due to its specific triazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where it can serve as a versatile building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(4-phenyltriazol-1-yl)propan-2-one |
InChI |
InChI=1S/C11H11N3O/c1-9(15)7-14-8-11(12-13-14)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI Key |
FTSRSORGPIKDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=C(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester](/img/structure/B12334902.png)


![[3,4'-Bipyridine]-6-methanamine,a,2-dimethyl-2'-(trifluoromethyl)-,(aS)-](/img/structure/B12334921.png)

![[1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-,(1S)-](/img/structure/B12334924.png)
![8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12334928.png)

![1,1'-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene]](/img/structure/B12334945.png)
![4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine](/img/structure/B12334951.png)
![[(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B12334958.png)
![2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12334975.png)
![8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-](/img/structure/B12334986.png)

